![molecular formula C18H16N4O2 B2550561 N-([2,3'-联吡啶]-4-基甲基)-2-甲氧基烟酰胺 CAS No. 2034561-99-2](/img/structure/B2550561.png)
N-([2,3'-联吡啶]-4-基甲基)-2-甲氧基烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide is a complex organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds containing two pyridine rings
科学研究应用
N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a fluorescent probe due to its ability to form complexes with transition metals.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide typically involves the coupling of 2,3’-bipyridine with 2-methoxynicotinic acid or its derivatives. The reaction is often catalyzed by transition metals such as palladium or nickel. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative of 2,3’-bipyridine with a halogenated 2-methoxynicotinic acid in the presence of a palladium catalyst.
Stille Coupling: This method uses a stannane derivative of 2,3’-bipyridine and a halogenated 2-methoxynicotinic acid, catalyzed by palladium.
Negishi Coupling: This method involves the reaction of a zinc derivative of 2,3’-bipyridine with a halogenated 2-methoxynicotinic acid, also catalyzed by palladium.
Industrial Production Methods
Industrial production of N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide may involve large-scale coupling reactions using continuous flow reactors to ensure consistent quality and yield. The choice of catalyst and reaction conditions is optimized to minimize costs and environmental impact.
化学反应分析
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxyisonicotinamide, while reduction may produce N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide alcohol derivatives .
作用机制
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to metal ions, forming complexes that can modulate the activity of these targets. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different coordination properties.
2,3’-Bipyridine: Similar to N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide but lacks the nicotinamide moiety.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide is unique due to its specific structure, which combines the bipyridine scaffold with a nicotinamide moiety.
属性
IUPAC Name |
2-methoxy-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-24-18-15(5-3-8-21-18)17(23)22-11-13-6-9-20-16(10-13)14-4-2-7-19-12-14/h2-10,12H,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIJZWPLPKDKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
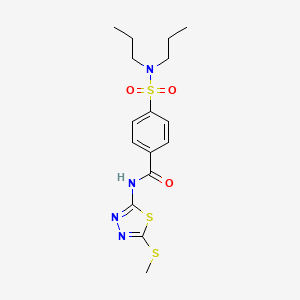
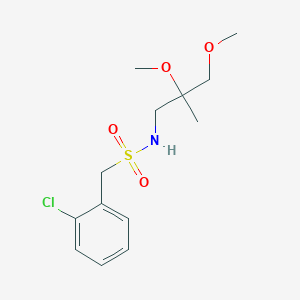
![[(3-Chloro-4-fluorophenyl)[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]formonitrile](/img/structure/B2550480.png)
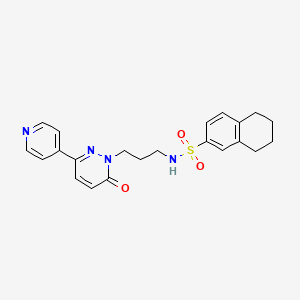
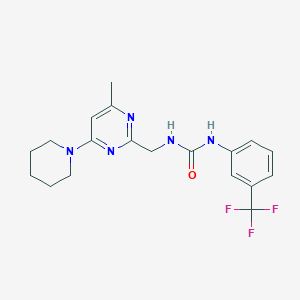
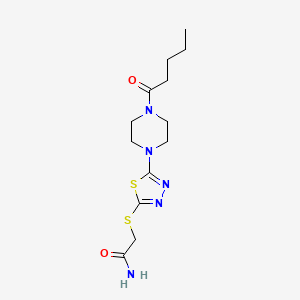
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2550486.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide](/img/structure/B2550489.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2550490.png)
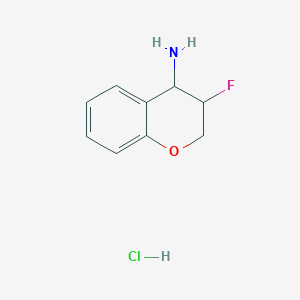
![1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one](/img/structure/B2550492.png)
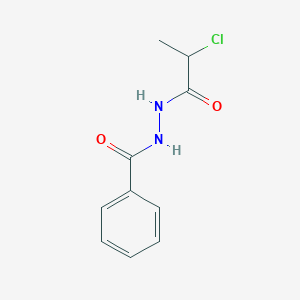
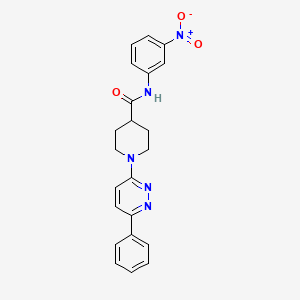
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550499.png)
